molecular formula C14H11N3O5 B2561702 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1820639-05-1

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Cat. No.: B2561702
CAS No.: 1820639-05-1
M. Wt: 301.258
InChI Key: VKHWJCSMOPGTDP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea can be synthesized through a nucleophilic addition reaction. One common method involves the reaction of an amine with potassium isocyanate in water, without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing simple filtration or extraction procedures to isolate the product .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-3-(2-hydroxyphenyl)urea
  • 1-Benzoyl-3-(2-nitrophenyl)urea
  • 1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)urea

Uniqueness

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a compound that has garnered attention due to its potential biological activities, including anticancer, antibacterial, and insecticidal properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes both hydroxyl and nitro groups, which are believed to enhance its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study highlighted the compound's effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
HL-600.14High
Bel-74020.36Moderate
BGC-8230.09High
KBNot reportedNot reported

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics, particularly due to its potency against leukemia and solid tumors .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies showed that the compound had varying degrees of effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for clinical application.

Bacterial Strain MIC (µg/mL) Comparison with Standard
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone

These findings suggest that the compound may serve as a viable alternative or complement to existing antibacterial agents .

Insecticidal Activity

Insecticidal activity has been assessed using bioassays against Plutella xylostella, a common pest in agriculture. The results demonstrated promising insecticidal effects at specific concentrations:

Concentration (µg/mL) Mortality Rate (%)
50095
50085

These results indicate that modifications in the urea linkage can enhance insecticidal properties, suggesting potential applications in agricultural pest control .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies

  • Anticancer Studies : A series of experiments conducted on human cancer cell lines showed that derivatives of this compound exhibited varying levels of cytotoxicity, with some derivatives demonstrating IC50 values as low as 0.14 µM against HL-60 cells. These studies support the notion that structural modifications can lead to enhanced anticancer efficacy .
  • Insecticidal Efficacy : Field trials assessing the effectiveness of this compound against agricultural pests revealed significant mortality rates, suggesting its potential utility as an environmentally friendly pesticide alternative .

Properties

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWJCSMOPGTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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